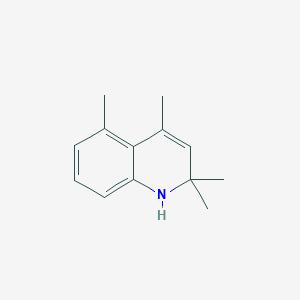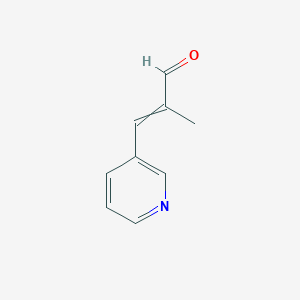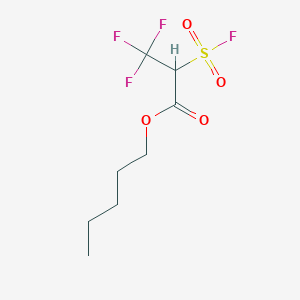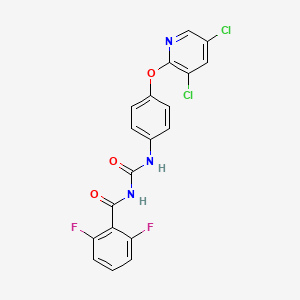![molecular formula C17H15NO3 B14474732 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one CAS No. 66209-43-6](/img/structure/B14474732.png)
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one is an organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with a nitrophenyl group
准备方法
The synthesis of 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one typically involves the reaction of 4-nitrobenzyl chloride with 3,4-dihydronaphthalen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反应分析
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one can be compared with similar compounds such as:
1-[(4-Nitrophenyl)methyl]-2-naphthol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
1-[(4-Nitrophenyl)methyl]-3,4-dihydroquinolin-2(1H)-one: This compound has a quinoline ring system, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical modifications and applications that are not possible with other similar compounds.
属性
CAS 编号 |
66209-43-6 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC 名称 |
1-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H15NO3/c19-17-10-7-13-3-1-2-4-15(13)16(17)11-12-5-8-14(9-6-12)18(20)21/h1-6,8-9,16H,7,10-11H2 |
InChI 键 |
LYFOFSQYEMDIQG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





oxidanium tetrafluoroborate](/img/structure/B14474672.png)






![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)



